![molecular formula C16H12F3N3OS B11097771 2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11097771.png)

2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

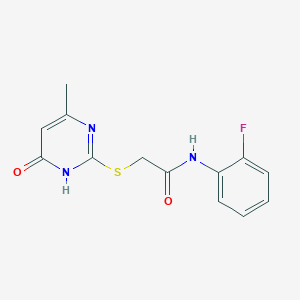

2-{[3-cyano-4-méthyl-6-(trifluorométhyl)pyridin-2-yl]sulfanyl}-N-phénylacétamide est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle pyridine substitué par des groupes cyano, méthyl et trifluorométhyl, et une partie phénylacétamide

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-{[3-cyano-4-méthyl-6-(trifluorométhyl)pyridin-2-yl]sulfanyl}-N-phénylacétamide implique généralement plusieurs étapes :

Formation du cycle pyridine : Le cycle pyridine est synthétisé par une série de réactions à partir de précurseurs simples comme l’acétonitrile et le benzaldéhyde trifluorométhyl. Les groupes cyano et méthyl sont introduits par des processus de nitration et de réduction ultérieurs.

Formation de l’éther thiolique : Le dérivé de la pyridine est ensuite mis à réagir avec un composé thiol pour introduire le groupe sulfanyl. Cette étape nécessite souvent l’utilisation d’une base comme l’hydrure de sodium (NaH) pour déprotoner le thiol, ce qui facilite la réaction de substitution nucléophile.

Formation de l’amide : Enfin, la partie phénylacétamide est introduite par une réaction de couplage d’amide, généralement en utilisant des réactifs comme le N,N’-dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) pour activer l’acide carboxylique et faciliter la formation de la liaison amide.

Méthodes de production industrielle

Dans un environnement industriel, la production de ce composé nécessiterait une mise à l’échelle des procédures de synthèse en laboratoire. Cela comprend l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de processus à flux continu pour améliorer l’efficacité et la sécurité. L’utilisation de réacteurs automatisés et de systèmes de surveillance en ligne serait essentielle pour garantir la constance de la qualité du produit.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones. Les agents oxydants courants comprennent le peroxyde d’hydrogène (H₂O₂) et l’acide m-chloroperbenzoïque (m-CPBA).

Réduction : Les réactions de réduction peuvent cibler le groupe cyano, le convertissant en amine. Ceci est généralement réalisé en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium (LiAlH₄) ou l’hydrogénation catalytique.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle pyridine. Des réactifs comme le méthylate de sodium (NaOMe) peuvent être utilisés pour introduire des groupes méthoxy.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène (H₂O₂), acide m-chloroperbenzoïque (m-CPBA)

Réduction : Hydrure de lithium et d’aluminium (LiAlH₄), hydrogénation catalytique

Substitution : Méthylate de sodium (NaOMe), tert-butylate de potassium (KOtBu)

Principaux produits

Oxydation : Sulfoxydes, sulfones

Réduction : Amines

Substitution : Dérivés substitués par des méthoxy

Applications de la recherche scientifique

Chimie

En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes

Biologie

En recherche biologique, les dérivés de ce composé sont explorés pour leur potentiel d’inhibiteurs enzymatiques ou de modulateurs récepteurs. Le groupe trifluorométhyl, en particulier, est connu pour améliorer la bioactivité et la stabilité métabolique des composés pharmaceutiques.

Médecine

En chimie médicinale, ce composé est étudié pour ses propriétés thérapeutiques potentielles. Sa capacité à interagir avec des cibles biologiques telles que les enzymes et les récepteurs en fait un candidat pour le développement de médicaments, en particulier dans le traitement de maladies comme le cancer et les troubles inflammatoires.

Industrie

Dans le secteur industriel, ce composé est utilisé dans le développement de matériaux avancés. Ses propriétés électroniques uniques, conférées par les groupes trifluorométhyl et cyano, le rendent adapté à des applications dans l’électronique et la photonique.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, is known to enhance the bioactivity and metabolic stability of pharmaceutical compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the treatment of diseases like cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties, conferred by the trifluoromethyl and cyano groups, make it suitable for applications in electronics and photonics.

Mécanisme D'action

Le mécanisme d’action du 2-{[3-cyano-4-méthyl-6-(trifluorométhyl)pyridin-2-yl]sulfanyl}-N-phénylacétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Par exemple, le groupe cyano peut former des liaisons hydrogène avec les résidus du site actif, tandis que le groupe trifluorométhyl peut améliorer l’affinité de liaison par des interactions hydrophobes. Ces interactions peuvent conduire à l’inhibition ou à l’activation de la cible, entraînant l’effet biologique souhaité.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-{[3-cyano-6-(4-méthylphényl)-4-(trifluorométhyl)-2-pyridinyl]sulfanyl}-N-phénylacétamide

- 2-{[3-cyano-6-(4-méthoxyphényl)-4-(trifluorométhyl)-2-pyridinyl]sulfanyl}-N-phénylacétamide

- 2-{[3-cyano-6-(4-propoxyphényl)-4-(trifluorométhyl)-2-pyridinyl]sulfanyl}-N-phénylacétamide

Unicité

L’unicité du 2-{[3-cyano-4-méthyl-6-(trifluorométhyl)pyridin-2-yl]sulfanyl}-N-phénylacétamide réside dans son motif de substitution spécifique sur le cycle pyridine. La combinaison des groupes cyano, méthyl et trifluorométhyl fournit un environnement électronique distinct qui peut influencer sa réactivité et son interaction avec les cibles biologiques. Cela en fait un composé précieux pour le développement de nouveaux matériaux et produits pharmaceutiques aux propriétés adaptées.

Propriétés

Formule moléculaire |

C16H12F3N3OS |

|---|---|

Poids moléculaire |

351.3 g/mol |

Nom IUPAC |

2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-phenylacetamide |

InChI |

InChI=1S/C16H12F3N3OS/c1-10-7-13(16(17,18)19)22-15(12(10)8-20)24-9-14(23)21-11-5-3-2-4-6-11/h2-7H,9H2,1H3,(H,21,23) |

Clé InChI |

BIBCLWNSXICYFC-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=CC=C2)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(Dibenzo[B,D]furan-3-ylimino)methyl]-4-nitrophenyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B11097705.png)

![Indeno[1,2-b]quinoxalin-11-ylidenehydrazine](/img/structure/B11097715.png)

![(2E)-6,8-dimethyl-2-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11097731.png)

![ethyl 5-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B11097739.png)

![N-tert-butyl-2-[5-(4-nitrophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B11097743.png)

![N-{3-[(2-ethoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11097756.png)